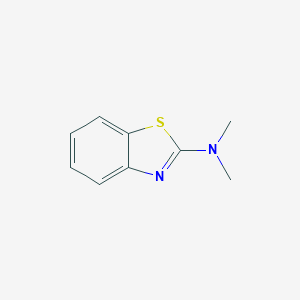

Benzothiazole, 2-dimethylamino-

Description

Historical Context and Significance of the Benzothiazole (B30560) Scaffold in Contemporary Research

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, has a rich history in chemistry. Initially identified in the context of industrial dyes, its prominence has grown exponentially with the discovery of its diverse biological activities. In contemporary research, the benzothiazole nucleus is recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.

Derivatives of benzothiazole have been extensively studied and have shown a remarkable range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This versatility has made the benzothiazole scaffold a focal point for the development of new therapeutic agents and functional materials. The continuous exploration of this chemical space is driven by the potential to discover novel compounds with enhanced efficacy and unique properties.

Rationale for Focused Investigation of 2-Dimethylaminobenzothiazole

Within the broad family of benzothiazole derivatives, 2-dimethylaminobenzothiazole (N,N-dimethyl-1,3-benzothiazol-2-amine) presents a compelling case for focused investigation. The introduction of a dimethylamino group at the 2-position of the benzothiazole ring system is expected to significantly influence its electronic properties, solubility, and biological activity. The electron-donating nature of the dimethylamino group can modulate the reactivity and intermolecular interactions of the molecule, potentially leading to novel applications.

Scope and Objectives of Academic Inquiry

The primary objective of academic inquiry into 2-dimethylaminobenzothiazole is to establish a detailed chemical profile of the compound. This includes the development of efficient synthetic routes, thorough characterization of its physical and spectroscopic properties, and the investigation of its potential applications in various fields of chemical research. A key goal is to generate a comprehensive dataset that can serve as a foundation for future studies and the rational design of new functional molecules based on this scaffold.

Detailed Research Findings

While dedicated research solely on 2-dimethylaminobenzothiazole is still emerging, analysis of available data and related compounds provides valuable insights into its characteristics.

Synthesis and Characterization

The synthesis of 2-dimethylaminobenzothiazole can be approached through several established methods for the formation of the 2-aminobenzothiazole (B30445) core, followed by N-alkylation. A common strategy involves the reaction of 2-aminothiophenol (B119425) with a suitable cyanating agent to introduce the amino group, which is then methylated. For instance, the synthesis of the related N,N-dimethyl-4-amino-2,1,3-benzothiadiazole involves a three-step process of nitration, reduction of the nitro group to an amino group, and subsequent methylation using a methylating agent like methyl iodide. mdpi.com A similar approach could be adapted for the synthesis of 2-dimethylaminobenzothiazole.

Another plausible route is the direct reaction of 2-chlorobenzothiazole (B146242) with dimethylamine (B145610). The synthesis of various N-substituted 2-aminobenzothiazoles has been reported, demonstrating the feasibility of introducing substituents onto the amino group at the 2-position.

The characterization of 2-dimethylaminobenzothiazole would involve a suite of spectroscopic techniques. Based on studies of analogous compounds, one would expect the following:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the aromatic protons of the benzothiazole ring and a singlet for the six protons of the two methyl groups of the dimethylamino moiety. 13C NMR would provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-N stretching vibrations of the dimethylamino group and the aromatic C=C and C=N stretching vibrations of the benzothiazole ring system.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Physicochemical Properties

Based on available data, 2-dimethylaminobenzothiazole is a solid at room temperature. The table below summarizes some of its key physical and chemical properties.

| Property | Value |

| Chemical Formula | C₉H₁₀N₂S |

| Molecular Weight | 178.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 47 °C |

| Boiling Point | 308 °C |

| Density | 1.17 g/cm³ |

| Solubility | Generally soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. |

Data sourced from publicly available chemical databases.

The solubility of 2-dimethylaminobenzothiazole in organic solvents makes it suitable for use in a variety of organic reactions and formulations. Its limited water solubility is a typical characteristic of many benzothiazole derivatives.

Advanced Spectroscopic and Computational Characterization of 2-Dimethylaminobenzothiazole Systems

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the specific compound Benzothiazole, 2-dimethylamino- (also known as N,N-dimethyl-1,3-benzothiazol-2-amine) is not sufficiently available to construct a thorough and scientifically accurate article adhering to the requested outline.

The provided structure requires specific data points for NMR, Infrared, Raman, Mass Spectrometry, X-ray Crystallography, and Photophysical studies. While extensive research exists for the benzothiazole scaffold and its various derivatives—such as 2-aminobenzothiazole or more complex structures like 2-(4-dimethylaminophenyl)benzothiazole—the specific characterization data for the 2-dimethylamino- variant is not present in the accessible literature.

Therefore, it is not possible to generate the detailed research findings and data tables for each specified subsection as requested.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N,N-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHDPQKLSOXBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193728 | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4074-74-2 | |

| Record name | N,N-Dimethyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Characterization of 2 Dimethylaminobenzothiazole Systems

Photophysical Property Investigations

Solvatochromic Behavior and Solvent Effects on Fluorescence

The fluorescence properties of 2-dimethylaminobenzothiazole and its derivatives are highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. This behavior is primarily attributed to changes in the electronic charge distribution of the molecule upon excitation. The dimethylamino group acts as a strong electron donor, leading to a significant intramolecular charge-transfer (ICT) character in the excited state.

In non-polar solvents, the molecule exhibits a specific emission wavelength. However, as the polarity of the solvent increases, a noticeable red-shift (bathochromic shift) in the fluorescence emission spectrum is typically observed. nih.gov This shift is due to the stabilization of the more polar excited state by the polar solvent molecules. The solvent dipoles reorient around the excited fluorophore, lowering its energy level and consequently leading to emission at a longer wavelength. For instance, studies on structurally similar benzothiazole (B30560) derivatives have demonstrated a significant bathochromic shift in the maximum emission wavelength when moving from a non-polar solvent like methylcyclohexane to a more polar solvent like chloroform. unamur.be

This strong solvatochromism indicates that the fluorescence behavior of these compounds is highly sensitive to solvent polarity. nih.gov The interaction with polar solvents can lead to a decrease in the energy of the excited state, which in turn affects the emission wavelength. researchgate.net For example, in 2-[4'-(dimethylamino)phenyl]-benzothiazole, the addition of acetonitrile to an aqueous solution can alter the solvation of the dye, which influences its spectroscopic properties. nih.gov Similarly, for other solvatochromic molecules, a blue shift in the fluorescence maximum is observed as the solvent polarity decreases. nih.govnyu.edu

The table below illustrates the typical solvatochromic shift observed in related benzothiadiazole derivatives, demonstrating the effect of solvent polarity on the maximum emission wavelength.

Table 1: Solvatochromic Fluorescence Characteristics of Benzothiadiazole Derivatives

| Compound | Emission Max (nm) in less polar solvent | Emission Max (nm) in more polar solvent | Bathochromic Shift (nm) |

|---|---|---|---|

| Derivative 1 | 515 | 564 | 49 |

| Derivative 2 | 510 | 554 | 44 |

Time-Resolved Emission Spectroscopy and Quantum Yield Analysis

Time-resolved emission spectroscopy provides insights into the excited-state dynamics of 2-dimethylaminobenzothiazole systems. The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is a crucial parameter. For related benzothiazole derivatives, fluorescence decay timescales can vary significantly depending on factors like solvent polarity and molecular structure. researchgate.net Ultrafast depopulation dynamics of excited states have been observed in similar dye systems using techniques like femtosecond fluorescence upconversion. researchgate.net These studies often reveal complex decay kinetics, with faster components on the order of femtoseconds and slower components on the picosecond timescale. researchgate.net

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of benzothiazole derivatives is highly dependent on their molecular structure, particularly the nature of substituent groups. The presence of the N,N-dialkylamino group significantly affects both the emission wavelength and the quantum yield. For instance, replacing an alkoxy group with a N,N-dialkylamino group in a related benzothiazole system resulted in a shift of the emission maximum from 454 nm to 548 nm and a substantial increase in the quantum yield from 0.68 to 0.97. researchgate.net

Precise tuning of the fluorescence quantum yield is a significant challenge due to the complex interplay of radiative and non-radiative decay pathways. nih.govrsc.org However, systematic substitution on the benzothiazole core can lead to dramatic changes in emission efficiency. Studies on a series of peripherally substituted benzothiazole-difluoroborates have shown that quantum yields can range from nearly zero (dark) to almost 100% (ultra-bright), with isomeric molecules sometimes exhibiting these extreme differences. nih.govrsc.org For example, a benzothiazole-based fluorescent probe designed for hydrazine detection exhibited a high fluorescence quantum yield of 0.67 upon reaction. nih.gov

The table below summarizes quantum yield data for a selection of substituted benzothiazole derivatives, highlighting the impact of different functional groups.

Table 2: Fluorescence Quantum Yields (Φf) of Selected Benzothiazole Derivatives

| Derivative Type | Substituent | Quantum Yield (Φf) |

|---|---|---|

| Benzothiazole-Aryl Bridge | -OCH3 | 0.68 |

| Benzothiazole-Aryl Bridge | -N(Alkyl)2 | 0.97 |

| Benzothiazole-Difluoroborate | -OMe/-OMe | 0.880 |

| Benzothiazole-Difluoroborate | -H/-H | 0.514 |

| Benzothiazole-Difluoroborate | -CF3/-H | 0.495 |

Two-Photon Absorption Properties

Molecules with large two-photon absorption (2PA) cross-sections are of significant interest for applications such as bioimaging and photodynamic therapy. The 2-dimethylaminobenzothiazole moiety, as part of a larger conjugated system, can contribute to significant nonlinear optical properties. The addition of a dimethylamine (B145610) group, a strong electron-donating group, has been shown to substantially enhance the 2PA cross-section of organic molecules. nih.gov

Studies on acetamide-chalcone derivatives revealed that the inclusion of a dimethylamine group led to a more than 100% increase in the 2PA cross-section of the lower energy band compared to other derivatives. nih.gov This enhancement is attributed to the increased charge transfer character of the molecule. The 2PA cross-section values are typically measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s/photon). For some fluorenyl benzothiazole gold(I) complexes, moderate 2PA cross-sections ranging from 10s to 1000s of GM have been measured in the visible wavelength range (570 to 700 nm). nih.gov

The 2PA spectra of these compounds can be determined using techniques like the Z-scan method or two-photon induced fluorescence. nih.govnih.gov These spectra often reveal multiple 2PA-allowed electronic states. nih.gov For example, in certain chalcone derivatives, two main two-photon peaks were observed in the nonlinear absorption spectra, corresponding to different excited states. nih.gov

Table 3: Maximum Two-Photon Absorption Cross-Sections for Related Compounds

| Compound Class | Maximum 2PA Cross-Section (δ2PA) in GM | Wavelength Range (nm) |

|---|---|---|

| Fluorenyl Derivative | ~400-600 | Not Specified |

| Au(I) Fluorenyl Benzothiazole Complexes | 10-1000s | 570-700 |

| Acetamide-Chalcone Derivative (with Dimethylamine) | >53 | ~630 |

Quantum Chemical and Computational Chemistry Studies

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a powerful and widely used computational method in chemistry for investigating the electronic structure and properties of molecules. arxiv.org It offers a good balance between computational cost and accuracy, making it suitable for studying complex systems like 2-dimethylaminobenzothiazole. DFT calculations are employed to determine various ground-state properties, including optimized molecular geometries, vibrational frequencies, and electronic properties derived from molecular orbitals. mdpi.com

The choice of the exchange-correlation functional and basis set is critical for the accuracy of DFT calculations. Various functionals, such as B3LYP, PBE0, and M06-2X, are commonly used in conjunction with basis sets like 6-31G(d,p) or def2-TZVP to model molecular systems. arxiv.orgresearchgate.net These calculations provide fundamental insights into the molecule's structure and reactivity.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, which corresponds to a minimum on the potential energy surface. Geometry optimization calculations using DFT methods are performed to find this equilibrium structure. arxiv.org For benzothiazole derivatives, methods like B3LYP with the 6-311++G(d,p) basis set have been successfully used to obtain optimized bond lengths, bond angles, and dihedral angles in the ground state. nih.gov

The results of these optimizations indicate that molecules like 2-dimethylaminobenzothiazole are generally non-planar. The dihedral angle between the benzothiazole ring and any substituent groups is a key structural parameter. Conformational analysis involves exploring different possible spatial arrangements (conformers) of the molecule and identifying the lowest energy conformation. This is particularly important for molecules with rotatable bonds, such as the bond connecting the dimethylamino group to the benzothiazole ring. Theoretical calculations have shown that for similar systems, DFT methods provide geometries that are consistent with experimental X-ray diffraction data where available. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, and its energy is related to the ionization potential, while the LUMO is an electron acceptor, with its energy related to the electron affinity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov

For 2-dimethylaminobenzothiazole systems, FMO analysis reveals the distribution of electron density. Typically, the HOMO is localized over the electron-rich parts of the molecule, including the dimethylamino group and the benzothiazole ring system. The LUMO, on the other hand, is often distributed over the benzothiazole core and any electron-withdrawing moieties. The HOMO→LUMO transition often corresponds to the lowest energy electronic excitation and implies a transfer of electron density within the molecule, reinforcing the concept of intramolecular charge transfer (ICT). researchgate.net DFT calculations are used to visualize the spatial distribution of these orbitals and to calculate their energies. researchgate.netrsc.org

Table 4: Calculated Frontier Molecular Orbital Energies for Related Compounds

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Clevudine | B3LYP/6-311++G(d,p) | -6.2345 | -2.0692 | 4.1653 |

| Telbivudine | B3LYP/6-311++G(d,p) | -6.9137 | -0.2272 | 6.6865 |

Note: Clevudine and Telbivudine are used as illustrative examples of compounds studied with similar DFT methods to show typical FMO energy values.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the reactive behavior of a molecule by visualizing the charge distribution. It helps in identifying the sites susceptible to electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow areas represent intermediate and near-zero potential, respectively nih.gov.

For benzothiazole derivatives, the MEP map reveals that the nitrogen atom of the thiazole (B1198619) ring and the oxygen or other electronegative atoms in substituents are typically the most negative regions, making them centers for electrophilic interactions. Conversely, the hydrogen atoms of the benzene (B151609) ring and the amino group often exhibit a positive potential, marking them as sites for nucleophilic attack nih.govscirp.org.

In a study of 2-aminobenzothiazole (B30445), a structurally similar compound, the MEP analysis indicated that the exocyclic nitrogen atom and the endocyclic nitrogen and sulfur atoms are regions of high electron density. The hydrogen atoms of the amino group and the aromatic ring are characterized by positive electrostatic potential mdpi.com. This charge distribution suggests that electrophilic reagents will preferentially interact with the heteroatoms, while nucleophilic reagents will target the hydrogen atoms. The dimethylamino group in 2-dimethylaminobenzothiazole is expected to further enhance the electron density on the exocyclic nitrogen, making it a more potent site for electrophilic attack.

| Region of Molecule | Color on MEP Map | Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| Heterocyclic Nitrogen and Sulfur Atoms | Red | Negative | Susceptible to Electrophilic Attack |

| Aromatic and Amino Hydrogen Atoms | Blue | Positive | Susceptible to Nucleophilic Attack |

| Carbon Skeleton | Green | Near-Zero | Less Reactive |

Natural Bond Orbital (NBO) Analysis of Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these electronic delocalizations. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.

In benzothiazole systems, significant stabilization arises from the delocalization of lone pair (LP) electrons from the nitrogen and sulfur atoms into the antibonding orbitals (π*) of the aromatic ring. For 2-aminobenzothiazole derivatives, NBO analysis reveals strong hyperconjugative interactions involving the lone pairs of the exocyclic and endocyclic nitrogen atoms, as well as the sulfur atom scirp.orgscirp.org.

A key interaction is the delocalization of the lone pair of the exocyclic amino nitrogen into the π* orbital of the C=N bond of the thiazole ring. This interaction contributes significantly to the stability of the molecule. Additionally, interactions between the π orbitals of the benzene ring and the π* orbitals of the thiazole ring indicate a high degree of electron delocalization throughout the entire molecular framework scirp.orgscirp.org. The presence of electron-donating methyl groups on the amino nitrogen in 2-dimethylaminobenzothiazole is expected to increase the electron density on the nitrogen, thereby enhancing these donor-acceptor interactions and further stabilizing the molecule.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|---|

| LP(1) N(amino) | π(C=N) | π-conjugation | Data not available for 2-dimethylaminobenzothiazole |

| LP(1) S | π(C=N) | π-conjugation | Data not available for 2-dimethylaminobenzothiazole |

| π(C-C) (Benzene) | π*(C-N) (Thiazole) | π-delocalization | Data not available for 2-dimethylaminobenzothiazole |

Global and Local Reactivity Descriptors

For a series of benzothiazole derivatives, including 2-aminobenzothiazole, DFT calculations have been used to determine these reactivity descriptors. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity. The 2-amino substituent is known to decrease the energy gap compared to the parent benzothiazole, thus increasing its reactivity.

In a theoretical study of benzothiazole and its derivatives, 2-aminobenzothiazole was found to be the most water-soluble based on its dipole moment, while 2-mercaptobenzothiazole was identified as the most reactive among the studied compounds. The global reactivity indices for 2-aminobenzothiazole (2-NH2_BTH) in the gas phase at the B3LYP/6-31+G(d,p) level are summarized below scirp.org. The dimethylamino group, being more electron-donating than the amino group, is expected to further decrease the HOMO-LUMO gap and increase the reactivity of 2-dimethylaminobenzothiazole.

| Descriptor | Symbol | Formula | Calculated Value for 2-Aminobenzothiazole (eV) |

|---|---|---|---|

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.53 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 0.1260 |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -0.1260 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.265 |

| Softness | S | 1/(2η) | 0.2207 |

| Electrophilicity Index | ω | μ2/(2η) | 0.0035 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and simulating their UV-Vis absorption spectra. This method provides information about excitation energies, oscillator strengths (which are related to the intensity of absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*).

For 2-aminobenzothiazole derivatives, TD-DFT calculations have been employed to predict their UV-Vis spectra mdpi.com. The calculations typically show that the main absorption bands in the UV-Vis region correspond to π → π* transitions. These transitions involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is often localized on the benzothiazole moiety and the amino group, while the LUMO is distributed over the fused ring system.

In a computational study of 2-aminobenzothiazole derivatives, the calculated UV-Vis spectra showed good agreement with experimental data mdpi.com. The major electronic transitions were attributed to HOMO→LUMO charge transfer from the benzothiazole group to the amino group mdpi.com. The introduction of two methyl groups to the amino nitrogen in 2-dimethylaminobenzothiazole would likely cause a red shift (shift to longer wavelength) in the absorption maximum due to the increased electron-donating ability of the dimethylamino group, which would raise the energy of the HOMO.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | Data not available for 2-dimethylaminobenzothiazole | Data not available for 2-dimethylaminobenzothiazole | Data not available for 2-dimethylaminobenzothiazole | HOMO → LUMO |

Theoretical Calculations of Acidity Constants (pKa)

The acidity constant (pKa) is a critical parameter that describes the tendency of a molecule to donate a proton. Theoretical calculation of pKa values is a challenging task as it requires accurate computation of the Gibbs free energies of the protonated and deprotonated species in solution. Various computational methods, often combining quantum mechanical calculations with continuum solvation models, have been developed to predict pKa values.

For benzothiazole derivatives, the pKa is influenced by the substituents on the ring system. The nitrogen atom in the thiazole ring is a potential site for protonation. The electron-donating dimethylamino group at the 2-position is expected to increase the electron density on the ring nitrogen, thereby increasing its basicity and leading to a higher pKa for its conjugate acid compared to unsubstituted benzothiazole.

| Compound | Method | Calculated pKa | Experimental pKa |

|---|---|---|---|

| 2-Dimethylaminobenzothiazole | Data not available | Data not available | Data not available |

Pharmacological and Biological Research Applications of 2 Dimethylaminobenzothiazole Derivatives

Anticancer and Antiproliferative Activities

The core of the anticancer research into 2-aminobenzothiazole (B30445) derivatives lies in their ability to induce cell death and inhibit proliferation in cancer cells. This has been primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines.

The effectiveness of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following sections summarize the cytotoxic effects of various 2-aminobenzothiazole derivatives and related compounds on specific cancer cell lines.

Derivatives of the 2-aminothiazole (B372263) scaffold have demonstrated notable antiproliferative activity against breast cancer cell lines. For instance, certain derivatives featuring a 2-(dialkylamino)ethylurea moiety at the second position of the benzothiazole (B30560) ring have shown potent activity. nih.gov The triple-negative breast cancer cell line MDA-MB-231, known for its aggressive nature, has been a key target in these studies. cyberleninka.ru Research has shown that synthetic thiazole (B1198619) derivatives can effectively inhibit the migration of MDA-MB-231 cells. cyberleninka.ru

Interactive Data Table: Cytotoxicity of Various Derivatives on Breast Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Urea/thiourea-benzimidazole derivative | MCF-7 | 48.3 µM | researchgate.net |

| Urea/thiourea-benzimidazole derivative | MDA-MB-231 | 89.5 µM | researchgate.net |

It is important to note that the response can be cell-line specific. For example, the cytotoxic effects of some compounds have been observed to be greater in MCF-7 cells compared to MDA-MB-231 cells. researchgate.net

In the context of lung cancer, 2-aminothiazole derivatives have also been investigated. A review highlighted that derivatives with a 2-(dialkylamino)ethylurea moiety at the 2-position of the benzothiazole nucleus exhibited antiproliferative activity against the A549 cell line. nih.gov This activity is linked to the inhibition of key cellular pathways, such as the PI3K/mTOR pathway. nih.gov Studies on other heterocyclic compounds have also shown cytotoxic effects against A549 and H1299 cells. For example, a novel quinoline (B57606) derivative, DFIQ, showed IC50 values of 5.06 µM and 4.16 µM in A549 and H1299 cells, respectively, after 24 hours of treatment. researchgate.net

Interactive Data Table: Cytotoxicity of Various Derivatives on Lung Adenocarcinoma Cell Lines

| Compound/Derivative | Cell Line | IC50 Value (24h) | Source |

|---|---|---|---|

| DFIQ (Quinoline Derivative) | A549 | 5.06 µM | researchgate.net |

| DFIQ (Quinoline Derivative) | H1299 | 4.16 µM | researchgate.net |

The antiproliferative potential of 2-aminobenzothiazole derivatives extends to colon cancer. A notable study identified that 2-aminothiazole derivatives with a 2-(dialkylamino)ethylurea moiety demonstrated activity against the HCT-116 cell line. nih.gov Research on other related compounds, such as carvacrol (B1668589), has shown different responses between HCT-116 and HT-29 cell lines, with HCT-116 showing more resistance. nih.gov For instance, the IC50 value for carvacrol was found to be 92 µM for HCT-116 and 42 µM for HT-29 after 48 hours of incubation. nih.gov

Interactive Data Table: Cytotoxicity of Various Derivatives on Colon Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value (48h) | Source |

|---|---|---|---|

| Carvacrol | HCT-116 | 92 µM | nih.gov |

| Carvacrol | HT-29 | 42 µM | nih.gov |

The human hepatocellular carcinoma cell line, HepG2, has been utilized to evaluate the cytotoxicity of various compounds. While direct data for 2-dimethylaminobenzothiazole is scarce, studies on other heterocyclic structures provide insight. For example, a benzimidazole (B57391) derivative, se-182, exhibited a high cytotoxic effect against the HepG2 cancer cell line with an IC50 value of 15.58 µM. jksus.org Other research on plant extracts has also identified potent cytotoxic effects on HepG2 cells. nih.gov

Interactive Data Table: Cytotoxicity of Various Derivatives on Liver Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Source |

|---|

Interactive Data Table: Cytotoxicity of Various Derivatives on Melanoma Cell Lines

| Compound/Derivative | Cell Line | IC50 Value (48h) | Source |

|---|---|---|---|

| Aconitine (B1665448) | B16 | 7.58 ± 0.99 µg/mL | mdpi.com |

In Vitro Cytotoxicity Profiling across Diverse Cancer Cell Lines

Leukemia Cell Lines (e.g., U937, CCRF-CEM)

Research has shown that 2-aminobenzothiazole derivatives can effectively suppress the proliferation of leukemia cells. For instance, one such derivative, compound 41 , has been observed to induce G2/M cell cycle arrest in leukemic cell lines including Nalm6, K562, REH, and Molt4. nih.gov This effect is linked to an increase in reactive oxygen species (ROS) and DNA double-strand breaks. nih.gov

The human T-cell acute lymphoblastic leukemia cell line, CCRF-CEM , has been a valuable model for studying the mechanisms of drug resistance and the efficacy of new therapeutic agents. nih.govnih.gov Studies on CCRF-CEM cells have helped to elucidate the role of enzymes like folylpolyglutamate synthetase in methotrexate (B535133) resistance. nih.govnih.gov Furthermore, investigations into novel compounds have identified agents that induce apoptosis in CCRF-CEM cells through the extrinsic pathway, involving the activation of FAS, FAS-L, and caspase-8. plos.org

The U937 cell line, derived from a human histiocytic lymphoma, is another important model in leukemia research. While specific studies focusing solely on 2-dimethylaminobenzothiazole derivatives in U937 cells are part of broader cancer screening panels, the general class of benzothiazoles has shown activity against a wide array of cancer cell lines. nih.gov

Table 1: Investigated Leukemia Cell Lines and 2-Aminobenzothiazole Derivatives

| Cell Line | Derivative Type | Observed Effects | Reference |

| Nalm6, K562, REH, Molt4 | 2-aminobenzothiazole derivative (compound 41) | G2/M cell cycle arrest, increased ROS, DNA double-strand breaks | nih.gov |

| CCRF-CEM | Novel levamisole (B84282) derivative (imidazo[2,1-b]thiazole) | Induction of extrinsic apoptosis pathway (FAS/FAS-L, caspase-8 activation) | plos.org |

Antimicrobial Properties

Derivatives of the benzothiazole scaffold have demonstrated significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. In one study, newly synthesized benzothiazole derivatives were evaluated for their antimicrobial activity. nih.govmdpi.com Most of the tested compounds showed activity against Staphylococcus aureus, a Gram-positive bacterium, with Minimum Inhibitory Concentration (MIC) values ranging from 0.025 to 2.609 mM. nih.govmdpi.com Notably, compound 16c was found to be superior in activity against S. aureus with an MIC of 0.025 mM, outperforming standard drugs like ampicillin (B1664943) and sulfadiazine (B1682646). nih.govmdpi.com

Another study focusing on benzothiazole derivatives of isatin (B1672199) indicated better antibacterial activity against Gram-negative strains than Gram-positive ones. nih.gov Compound 41c from this series showed excellent activity against Escherichia coli (MIC = 3.1 μg/ml) and Pseudomonas aeruginosa (MIC = 6.2 μg/ml), which was more potent than the reference drug ciprofloxacin. nih.gov

The inclusion of different moieties to the benzothiazole core has been shown to enhance antibacterial action. For example, dichloropyrazole-based benzothiazole analogues have shown potent inhibitory activity against Gram-positive strains (MIC = 0.0156–0.25 µg/mL) and Gram-negative strains (MIC = 1–4 µg/ml). nih.gov

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound | Target Organism | MIC | Reference |

| 16c | S. aureus (Gram-positive) | 0.025 mM | nih.govmdpi.com |

| 41c | E. coli (Gram-negative) | 3.1 µg/ml | nih.gov |

| 41c | P. aeruginosa (Gram-negative) | 6.2 µg/ml | nih.gov |

| Dichloropyrazole analogue (104) | Gram-positive strains | 0.0156–0.25 µg/mL | nih.gov |

| Dichloropyrazole analogue (104) | Gram-negative strains | 1–4 µg/ml | nih.gov |

Benzothiazole derivatives have also been investigated for their potential as antifungal agents. Research has shown that certain compounds from this class exhibit activity against various fungal strains, including Candida albicans and Aspergillus species. nih.govmdpi.comnih.gov

In a study evaluating a series of newly synthesized benzothiazole derivatives, six compounds demonstrated activity against the fungal strain C. albicans. mdpi.com Another study on azole derivatives highlighted that benzimidazole derivatives, which share structural similarities with benzothiazoles, showed potent antifungal effects. nih.gov For instance, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibited significant antifungal activity. nih.gov While not benzothiazoles, these findings suggest the potential of related heterocyclic structures in antifungal drug discovery.

The mechanism of antifungal action for many heterocyclic compounds, like azoles, involves the inhibition of enzymes crucial for fungal cell membrane integrity, such as cytochrome P450-dependent 14-α-demethylase, which is responsible for ergosterol (B1671047) synthesis. nih.gov

A significant mechanism underlying the antibacterial activity of some benzothiazole derivatives is the inhibition of dihydropteroate (B1496061) synthase (DHPS). nih.govmdpi.com The DHPS enzyme is critical for folic acid synthesis in bacteria, a pathway absent in humans who obtain folic acid from their diet. patsnap.com This makes DHPS a prime target for selective antibacterial agents. patsnap.com

Sulfonamide-containing benzothiazole derivatives act as competitive inhibitors of the DHPS enzyme by mimicking its natural substrate, para-aminobenzoic acid (PABA). patsnap.commdpi.com A study on new benzothiazole derivatives revealed that compounds 16a-c had IC50 values for DHPS inhibition comparable to the standard drug sulfadiazine. nih.govmdpi.com Compound 16b was the most active, with an IC50 value of 7.85 μg/mL, close to that of sulfadiazine (7.13 μg/mL). nih.govmdpi.com Molecular docking studies further confirmed that these compounds bind within the PABA pocket of the DHPS enzyme. nih.gov

Table 2: DHPS Enzyme Inhibition by Benzothiazole Derivatives

| Compound | IC50 (µg/mL) | Reference |

| 16a | 11.17 | mdpi.com |

| 16b | 7.85 | nih.govmdpi.com |

| 16c | 11.03 | mdpi.com |

| Sulfadiazine (Standard) | 7.13 | nih.govmdpi.com |

Anti-inflammatory Investigations

Benzothiazole and its derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory properties. nih.govresearchgate.net The anti-inflammatory action of the benzothiazole nucleus is thought to occur through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). researchgate.netpreprints.org

Several studies have reported the synthesis of 2-aminobenzothiazole derivatives with notable anti-inflammatory activity. nih.govresearchgate.net For instance, some derivatives showed activity comparable to the conventional nonsteroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions on the benzothiazole ring can significantly influence the anti-inflammatory effect. The presence of electron-withdrawing groups like -Cl or -NO2 at the 4 or 5-position of the 2-aminobenzothiazole structure was found to increase anti-inflammatory activity. researchgate.net

In one study, novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and evaluated. nih.gov Compounds 17c and 17i demonstrated significant inhibition of carrageenan-induced rat paw edema, with inhibition percentages reaching up to 80% and 78%, respectively, after 3 hours. nih.gov Molecular docking studies suggested a strong binding interaction of these compounds with COX receptors. nih.gov

Antidiabetic Potential and Enzyme Inhibition

The benzothiazole scaffold has emerged as a promising lead structure in the design of novel antidiabetic agents. researchgate.net Research has focused on the ability of these derivatives to inhibit key enzymes involved in glucose metabolism, offering potential therapeutic avenues for type 2 diabetes. researchgate.netmdpi.com

One of the primary targets for benzothiazole derivatives is aldose reductase, the rate-limiting enzyme in the polyol pathway, which is implicated in diabetic complications. researchgate.net The development of the aldose reductase inhibitor Zopolrestat, which contains a benzothiazole moiety, spurred further research in this area. researchgate.net

More recent studies have explored the inhibition of other enzymes. For example, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been shown to significantly lower plasma glucose levels by inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net Compounds 59c and 59d from this series displayed 11β-HSD1 inhibition of 37.63% and 52.35%, respectively, at a 10 μM concentration. researchgate.net

Other research has demonstrated the potential of benzothiazole derivatives to inhibit α-amylase and α-glucosidase, enzymes that are crucial for carbohydrate digestion and absorption. nih.govnih.gov The inhibition of these enzymes can help to control postprandial hyperglycemia. nih.gov Additionally, 2-aminobenzothiazole derivatives linked to isothioureas (3a–w ) or guanidines (4a–z ) have been evaluated, with compounds 3b and 4y showing the ability to reduce blood glucose levels in a rat model of type 2 diabetes. mdpi.com

Table 3: Enzyme Inhibition by Antidiabetic Benzothiazole Derivatives

| Compound | Target Enzyme | Inhibition | Concentration | Reference |

| 59c | 11β-HSD1 | 37.63% | 10 µM | researchgate.net |

| 59d | 11β-HSD1 | 52.35% | 10 µM | researchgate.net |

Antitubercular Activities and Target-Specific Inhibition (e.g., DprE1)

A significant area of investigation for benzothiazole-related compounds is in the development of new treatments for tuberculosis (TB). A key enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which has been identified as a critical target for novel antitubercular drugs. acs.org Inhibition of DprE1 blocks the synthesis of essential arabinan (B1173331) polymers, leading to bacterial death.

Benzothiazinones (BTZs), which are structurally related to benzothiazoles, are a potent class of DprE1 inhibitors. acs.org The mechanism of action for many BTZs involves the formation of a covalent bond with a critical cysteine residue (Cys387) in the active site of the DprE1 enzyme. nih.gov This occurs after the compound's nitro group is reduced to a nitroso derivative by the enzyme's flavin cofactor. nih.gov Several DprE1 inhibitors have advanced to clinical trials, including the benzothiazinone derivative Macozinone (PBTZ169). ingentaconnect.com

More recently, research has focused on developing noncovalent DprE1 inhibitors to overcome potential resistance mechanisms. nih.gov Structure-based virtual screening has led to the preparation of skeletally diverse benzothiazole amides. In these studies, bis-benzothiazole amides have emerged as promising candidates, demonstrating significant antitubercular activity against both drug-sensitive (H37Ra and H37Rv) and drug-resistant strains of M. tuberculosis. nih.gov

Table 1: Antitubercular Activity of Selected Benzothiazole Derivatives

| Compound Class | Target | Mechanism | Activity Highlights |

|---|---|---|---|

| Benzothiazinones (BTZ) | DprE1 | Covalent Inhibition | Potent against drug-susceptible and resistant TB strains. nih.govacs.org |

| Benzothiazole Amides | DprE1 | Noncovalent Inhibition | Promising activity with MIC values as low as 0.45 µg/mL against H37Ra. nih.gov |

This table summarizes findings from studies on benzothiazole-related compounds against M. tuberculosis.

Other Biological Activities Under Research

The versatile benzothiazole scaffold has been explored for a multitude of other potential therapeutic applications.

Benzothiazole derivatives are recognized for their potential as antiviral agents against a wide range of viruses. nih.gov The fused ring system, containing both nitrogen and sulfur, allows these molecules to bind effectively to viral components. nih.gov Research has shown that substitutions at various positions on the benzothiazole ring can significantly influence antiviral potency. For example, an amine or amide linkage at the second position and methyl groups at the fifth or sixth positions have been associated with increased antiviral activity. nih.gov

Derivatives have been synthesized and tested against several viruses, including:

Human Immunodeficiency Virus (HIV): Certain benzothiazole derivatives have shown activity against HIV. nih.gov

Herpes Simplex Virus (HSV): Pyrimido[2,1-b]benzothiazole derivatives have demonstrated the ability to reduce viral plaques of HSV-1 by 50–61%. nih.gov

Influenza A Virus: A tricyclic structure containing a 2-substituted imidazo[2,1-b] nih.govingentaconnect.combenzothiazol-5-one showed promising anti-influenza activity. nih.gov

Coxsackie Virus B5 (CVB-5): A library of benzotriazole (B28993) derivatives, structurally similar to benzothiazoles, yielded a compound with potent and selective activity against CVB-5. erdogan.edu.tr

The mechanism of antiviral action can vary. Some benzothiazole derivatives have been identified as inhibitors of Bcl-2 proteins, which induces premature cell death in virus-infected cells, while others act as reverse transcriptase inhibitors. nih.gov

The global challenge of malaria has driven research into new chemical scaffolds for antimalarial drugs. Benzothiazole derivatives have emerged as a promising class of compounds in this area. nih.gov A systematic review of the literature identified 232 benzothiazole analogs with potent antiplasmodial activity against various malaria parasite strains. nih.gov

The structure-activity relationship is crucial, indicating that the substitution pattern on the benzothiazole core determines the antimalarial efficacy. nih.gov The 2-aminobenzothiazole moiety is a common feature in derivatives screened for antimalarial properties. nih.gov The mechanisms of action are believed to include the inhibition of essential Plasmodium falciparum enzymes. nih.gov Further in vivo studies are necessary to translate the promising in vitro results into effective therapeutic agents.

The search for novel anticonvulsant agents with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. ingentaconnect.com The 2-aminobenzothiazole scaffold has been identified as a structure of interest for developing new anticonvulsant drugs. nih.govingentaconnect.com

A study focused on the synthesis of new 2-aminobenzothiazole derivatives identified a compound, 4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate, which exhibited a strong anticonvulsant effect. ingentaconnect.com This suggests that the 2-aminobenzothiazole core can serve as a valuable lead structure for the development of new therapies for epilepsy. Other studies have noted the general anticonvulsant potential of the benzothiazole class of molecules. core.ac.uknih.gov The replacement of certain functional groups, such as a nitro-group with a dimethylamino group, has been shown to modulate the anticonvulsant effect in related thiazole-bearing compounds, indicating the importance of specific substitutions. mdpi.com

Table 2: Investigated Biological Activities of the 2-Aminobenzothiazole Scaffold

| Biological Activity | Key Findings | Potential Mechanism of Action |

|---|---|---|

| Antitubercular | Potent inhibition of M. tuberculosis. acs.org | Inhibition of the essential enzyme DprE1. nih.govingentaconnect.com |

| Antiviral | Activity against HIV, HSV, and Influenza. nih.govnih.gov | Varies; includes enzyme inhibition and induction of apoptosis. nih.gov |

| Antimalarial | Potent in vitro activity against P. falciparum. nih.gov | Inhibition of parasite-specific enzymes. nih.gov |

| Anticonvulsant | Demonstrated efficacy in preclinical models. ingentaconnect.com | To be fully elucidated for this specific class. |

This table summarizes the diverse biological activities under investigation for the 2-aminobenzothiazole core structure.

Anthelmintic Applications

The benzothiazole nucleus is a key pharmacophore in a number of anthelmintic drugs. Research into 2-aminobenzothiazole derivatives has revealed their potential to combat helminth infections. Studies have demonstrated that various substitutions on the 2-amino group and the benzene (B151609) ring of the benzothiazole scaffold can yield compounds with significant activity against parasitic worms. nih.govtandfonline.comnih.gov

A study involving a series of 2-amino-6-substituted benzothiazoles tested their efficacy against earthworm species, which are commonly used for initial screening of anthelmintic agents. researchgate.net The results indicated that these compounds produced a promising effect. researchgate.net In another study, a series of thiazolyl aminobenzothiazole derivatives were synthesized and evaluated for their anthelmintic properties against Pheretima posthuma. Several of these compounds demonstrated noteworthy activity, with some showing effects comparable to the standard drug, albendazole. Specifically, compound 22 , a derivative of 2-amino-6-fluorobenzothiazole, was identified as having the most significant anthelmintic activity within its series. nih.gov

Table 1: Anthelmintic Activity of 2-Aminobenzothiazole Derivatives

This table is interactive. You can sort and filter the data.

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| 2-Amino-6-substituted benzothiazoles | Pheretima posthuma | Promising anthelmintic effect | researchgate.net |

| Thiazolyl aminobenzothiazole derivatives (e.g., Compound 22) | Pheretima posthuma | Significant activity, comparable to albendazole | nih.gov |

Hepatoprotective Effects

Research has been conducted to evaluate the potential of 2-aminobenzothiazole derivatives in protecting the liver from toxic injury. In a study using a carbon tetrachloride (CCl₄)-induced model of acute liver damage in rats, the administration of 2-aminobenzothiazole was found to mitigate the toxic effects. nih.govnih.govmdpi.comfrontiersin.org CCl₄ is a well-known hepatotoxin that induces oxidative stress and cellular damage, leading to elevated levels of liver enzymes in the blood.

The administration of 2-aminobenzothiazole led to a significant decrease in the serum concentrations of key biochemical markers of liver damage, including alanine (B10760859) aminotransferase (ALT), total protein, glucose, and total cholesterol. researchgate.net This suggests that the compound helps to preserve the structural integrity of liver cells and maintain their normal function in the face of toxic insult. The observed reductions in these markers point towards the potential hepatoprotective properties of 2-aminobenzothiazole under conditions of acute hepatotropic poisoning.

Table 2: Effect of 2-Aminobenzothiazole on Serum Biochemical Parameters in CCl₄-Induced Hepatotoxicity

This table is interactive. You can sort and filter the data.

| Biochemical Parameter | Effect Observed | Implication | Reference |

|---|---|---|---|

| Alanine Aminotransferase (ALT) | Significant Decrease | Reduction in hepatocellular damage | researchgate.net |

| Total Protein | Significant Decrease | Normalization of liver function | researchgate.net |

| Glucose | Significant Decrease | Restoration of metabolic function | researchgate.net |

| Total Cholesterol | Significant Decrease | Improvement in lipid metabolism | researchgate.net |

Enzyme Inhibitory Effects in Neurodegenerative Diseases

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease has prompted research into multi-target-directed ligands. Benzothiazole derivatives have emerged as a "privileged scaffold" in this area due to their ability to interact with multiple biological targets implicated in disease progression. rsc.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A key strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several studies have identified 2-aminobenzothiazole derivatives as potent inhibitors of these enzymes. mdpi.com

In one study, a series of novel benzothiazole derivatives were designed and synthesized. nih.gov Biological evaluation revealed that several of these compounds displayed significant inhibitory activity against AChE. nih.gov For instance, compound 4f was found to be the most active in its series, with an IC₅₀ value for AChE of 23.4 ± 1.1 nM, which is comparable to the standard drug donepezil (B133215) (IC₅₀ = 20.1 ± 1.4 nM). nih.gov However, these particular derivatives did not show significant activity against BChE. nih.gov Other research has focused on developing dual inhibitors. Thienobenzo-triazolium salts derived from a benzothiazole precursor, such as compound 23 , have shown potent inhibition of both AChE and BChE, with IC₅₀ values of 0.16 µM and 0.09 µM, respectively. researchgate.netresearchgate.net

Table 3: Cholinesterase Inhibitory Activity of Benzothiazole Derivatives

This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4f | AChE | 23.4 ± 1.1 | nih.gov |

| 4a | AChE | 45.3 ± 2.0 | nih.gov |

| 4d | AChE | 67.2 ± 3.1 | nih.gov |

| 4h | AChE | 51.6 ± 2.5 | nih.gov |

| 4k | AChE | 88.4 ± 4.0 | nih.gov |

| 4m | AChE | 39.5 ± 1.8 | nih.gov |

| Donepezil (Reference) | AChE | 20.1 ± 1.4 | nih.gov |

| Compound 23 | AChE | 160 | researchgate.netresearchgate.net |

| Compound 23 | BChE | 90 | researchgate.netresearchgate.net |

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters and are important targets in the treatment of neurodegenerative and psychiatric disorders. nih.govresearchgate.net Benzothiazole derivatives have been investigated as inhibitors of these enzymes. Research has shown that certain benzofuran-thiazolylhydrazone derivatives can selectively inhibit MAO-A, while others are more potent against MAO-B. acs.org

In a study of novel benzothiazole derivatives, several compounds were found to be effective inhibitors of MAO-B. nih.gov Compound 4f again stood out, displaying potent MAO-B inhibition with an IC₅₀ value of 40.3 ± 1.7 nM. nih.govrsc.org This was comparable to the reference MAO-B inhibitor, selegiline (B1681611) (IC₅₀ = 37.4 ± 1.6 nM). nih.gov The study noted that the synthesized compounds were generally more effective against MAO-B than MAO-A. nih.gov Another study on 4-(2-methyloxazol-4-yl)benzenesulfonamide, a related heterocyclic compound, also showed selective inhibition of MAO-B with an IC₅₀ of 3.47 µM. mdpi.com

Table 4: MAO-B Inhibitory Activity of Benzothiazole Derivatives

This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4f | MAO-B | 40.3 ± 1.7 | nih.govrsc.org |

| 4m | MAO-B | 56.7 ± 2.2 | nih.govrsc.org |

| 4a | MAO-B | 67.4 ± 3.1 | nih.govrsc.org |

| 4h | MAO-B | 85.1 ± 3.8 | nih.govrsc.org |

| 4d | MAO-B | 109.7 ± 4.3 | nih.govrsc.org |

| 4k | MAO-B | 124.3 ± 5.8 | nih.govrsc.org |

| Selegiline (Reference) | MAO-B | 37.4 ± 1.6 | nih.govrsc.org |

Amyloid Beta Aggregation Inhibition

The aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. researchgate.netbenthamscience.com Molecules that can interfere with this process are considered promising therapeutic candidates. The benzothiazole scaffold is found in compounds, like Thioflavin T, that are used to detect Aβ aggregates, suggesting that this chemical structure has an affinity for the peptide. nih.gov

Research has confirmed that benzothiazole derivatives can inhibit Aβ aggregation. nih.gov A study evaluating the dual AChE and MAO-B inhibitory benzothiazoles also tested their ability to prevent the aggregation of the Aβ₁₋₄₂ peptide. nih.gov The most active enzyme inhibitors, including compounds 4f and 4m , were shown to effectively inhibit Aβ₁₋₄₂ aggregation. nih.gov At a concentration of 1 µM, compound 4f inhibited aggregation by 80.8 ± 2.1%, and compound 4m showed 72.5 ± 2.2% inhibition. nih.gov These findings highlight the potential of these compounds to act on multiple pathological processes in Alzheimer's disease. rsc.orgnih.gov

Table 5: Inhibition of Amyloid Beta (Aβ₁₋₄₂) Aggregation by Benzothiazole Derivatives

This table is interactive. You can sort and filter the data.

| Compound | Concentration (µM) | % Inhibition | Reference |

|---|---|---|---|

| 4f | 1 | 80.8 ± 2.1 | nih.gov |

| 4m | 1 | 72.5 ± 2.2 | nih.gov |

| 4a | 1 | 70.4 ± 2.8 | nih.gov |

| 4h | 1 | 64.8 ± 1.9 | nih.gov |

| 4d | 1 | 55.2 ± 1.4 | nih.gov |

| 4k | 1 | 48.9 ± 1.3 | nih.gov |

| Curcumin (Reference) | 1 | 86.4 ± 2.7 | nih.gov |

Structure Activity Relationship Sar Studies and Drug Design Principles

Impact of Substituent Effects on Biological Efficacy

The type, position, and orientation of substituents on the 2-aminobenzothiazole (B30445) core are determinant factors for its biological activity. Modifications can drastically alter a molecule's interaction with its biological target, thereby affecting its potency.

The location of a substituent on the benzothiazole (B30560) ring system significantly impacts biological efficacy. For instance, in the development of anticancer agents, the position of substituents on the phenyl ring of 2-aminobenzothiazole-thiazolidinedione (TZD) hybrids was found to be critical. Shifting a substituent from the C4 position to the C2 position on the phenyl ring resulted in a notable decrease in cytotoxic activity. nih.gov Similarly, for VEGFR-2 inhibitors, substituting the benzothiazole moiety with other aryl groups like phenyl or thiazoyl significantly compromised anti-angiogenic activity. nih.gov

The nature of the functional group is equally important. Studies on anticancer derivatives have revealed that introducing electron-withdrawing groups, such as a 4-nitro group on an attached phenyl moiety, can enhance activity against certain cancer cell lines. rsc.org Conversely, in other series, introducing a nitro or ethoxyl group at the C6 position of the 2-aminobenzothiazole scaffold was found to decrease EGFR inhibition activity. nih.gov A study on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers demonstrated that varying the position of the nitro group (ortho, meta, or para) on the benzoyl ring leads to different crystal structures and geometries, which influences their solid-state properties and potential interactions. mdpi.com

Research on imidazo[2,1-b] nih.govnih.govbenzothiazole derivatives as antimycobacterial agents highlighted the importance of the substituent on the appended phenyl ring. The derivative with a 4-nitro phenyl group (IT10) and another with a 2,4-dichloro phenyl group (IT06) showed significant activity against Mycobacterium tuberculosis. rsc.org This indicates that both electron-withdrawing and halogen substituents can confer potent activity, depending on their position.

Steric hindrance is another key determinant. The size and shape of a substituent can affect how well the molecule fits into the binding pocket of a target enzyme or receptor. researchgate.net For instance, introducing a bulky methyl group on the benzothiazole scaffold was found to reduce activity in a series of VEGFR-2 inhibitors. nih.gov In another case, bulky substituents at the meta position of aniline (B41778) precursors were found to be synthetically useful in preventing the formation of undesirable regioisomers during the synthesis of 5-substituted 2-aminobenzothiazoles. nih.gov

Rational Design of 2-Dimethylaminobenzothiazole Derivatives for Enhanced Potency and Selectivity

Rational drug design leverages the understanding of a biological target's structure and a ligand's SAR to create more potent and selective inhibitors. Strategies like scaffold hopping and structure-based design are commonly employed.

A notable example is the design of BCL-2 inhibitors, where a scaffold hopping strategy was used. nih.gov The saccharine core of a known lead compound was replaced by a benzothiazole scaffold. This modification aimed to increase the acidity of a nearby sulfonamide NH group, which was proposed to improve potency and solubility. This rational approach led to the synthesis of derivatives with high inhibitory activity (IC50 values as low as 0.363 µM). nih.gov

Similarly, in the pursuit of new antimycobacterial agents, researchers designed four series of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues combined with piperazine (B1678402) and triazole moieties. This design was based on the known importance of these scaffolds, leading to the identification of compounds with significant and selective activity against M. tuberculosis. rsc.org Another study utilized a structure-based drug design strategy to identify a potent VEGFR-2 inhibitor from a series of 2-aminobenzothiazole derivatives. nih.gov

Computational Approaches to SAR

Computational chemistry provides powerful tools for predicting and explaining the SAR of 2-aminobenzothiazole derivatives, accelerating the drug discovery process.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs.

In a study of novel cyano- and amidinobenzothiazole derivatives, QSAR modeling indicated the importance of molecular polarizability and the specific distribution of pharmacophores on the molecular surface for antiproliferative activity. acs.org Another QSAR analysis of halogen- and amidino-substituted benzothiazoles and benzimidazoles identified specific Burden eigenvalues (descriptors related to molecular topology and electronic properties) as being critical for cytotoxicity. mdpi.com For antifungal 2-aminobenzothiazole derivatives, QSAR studies have helped to identify lipophilicity and steric hindrance as the main molecular determinants affecting their activity. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target. This method provides invaluable insights into ligand-target interactions at the molecular level, guiding rational drug design.

Docking studies have been extensively used for 2-aminobenzothiazole derivatives. For example, novel derivatives were docked into the ATP-binding domain of the PI3Kγ enzyme to assess their potential as anticancer agents. nih.govacs.org In the development of anticonvulsant agents, docking simulations showed that 6-substituted 2-aminobenzothiazole derivatives interact efficiently with subunits of the γ-amino butyric acid (GABA) target. scholarsresearchlibrary.com Other docking studies have elucidated the binding modes of benzothiazole derivatives with targets such as:

CYP51 (Sterol 14-demethylase): To explain the potent antifungal activity of certain derivatives. nih.gov

BCL-2: To confirm that newly designed inhibitors have binding interactions comparable to known lead compounds. nih.gov

HER Enzyme and DNA: To evaluate potential anticancer mechanisms. nih.gov

Pantothenate Synthetase: To understand the binding pattern of antimycobacterial agents. rsc.org

These simulations help to rationalize the observed biological activities and provide a structural basis for further optimization of lead compounds. nih.govresearchgate.net

In Silico ADME and Drug-Likeness Predictions

In contemporary drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in determining its potential as a therapeutic agent. eurekaselect.comresearchgate.net Computational, or in silico, methods provide an early-stage assessment of these pharmacokinetic parameters, allowing researchers to prioritize candidates with favorable profiles and identify potential liabilities before committing to expensive and time-consuming laboratory synthesis and testing. ijprajournal.commdpi.com These predictive models are frequently used for various benzothiazole derivatives to assess their drug-like characteristics. eurekaselect.commdpi.comresearchgate.net

A foundational principle in this area is the assessment of "drug-likeness," often guided by rules such as Lipinski's Rule of Five. nih.govdrugbank.comnumberanalytics.com This rule outlines physicochemical property ranges common among orally active drugs. drugbank.comlindushealth.com A compound is predicted to have poor absorption or permeation if it violates more than one of the following criteria: a molecular weight (MW) over 500 Daltons, an octanol-water partition coefficient (logP) greater than 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA). numberanalytics.commdpi.com

For the specific compound, 2-dimethylamino-benzothiazole, in silico analysis indicates a favorable drug-like profile. The calculated physicochemical properties of the molecule align well with the parameters set forth by Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability.

| Parameter | Predicted Value | Lipinski's Rule | Violations |

|---|---|---|---|

| Molecular Weight (MW) | 178.25 g/mol | ≤ 500 | 0 |

| logP (Octanol/Water Partition Coefficient) | 2.68 | ≤ 5 | 0 |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | 0 |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | 0 |

As shown in Table 1, 2-dimethylamino-benzothiazole exhibits zero violations of Lipinski's rules, a strong indicator of its potential as an orally administered drug candidate. Its low molecular weight and moderate lipophilicity fall well within the desired ranges for effective absorption.

Further computational predictions for ADME-related properties provide additional insights into the compound's likely behavior in vivo. Properties such as topological polar surface area (TPSA) and the number of rotatable bonds are also considered, as they influence permeability and conformational flexibility, respectively. ni.ac.rs Studies on various series of benzothiazole derivatives have shown that these molecules generally possess favorable ADME characteristics, with many exhibiting good predicted intestinal absorption and bioavailability scores. researchgate.netnih.gov

| ADME-Related Property | Predicted Value | General Acceptable Range |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 29.09 Ų | ≤ 140 Ų |

| Number of Rotatable Bonds | 1 | ≤ 10 |

| Aqueous Solubility (logS) | -3.13 | > -6 |

| Gastrointestinal (GI) Absorption | High | - |

| Blood-Brain Barrier (BBB) Permeant | Yes | - |

| Bioavailability Score | 0.55 | - |

Advanced Material Science and Other Technological Applications

Development of Fluorescent Probes for Biological Imaging

Derivatives of benzothiazole (B30560) are increasingly vital in the development of fluorescent probes for visualizing complex biological processes. Their high quantum yields, large Stokes shifts, and sensitivity to the local microenvironment make them ideal candidates for creating selective and sensitive biosensors. nih.gov

Research has focused on designing benzothiazole-based probes capable of detecting specific ions and biomolecules within living cells. For instance, a probe named 2-(benzo[d]thiazol-2-yl)-4-(1,3-dithian-2-yl)phenol (BT) was synthesized to detect mercury (Hg²⁺) and copper (Cu²⁺) ions. nih.gov This probe exhibits a ratiometric fluorescent response to Hg²⁺, changing its emission color from green to blue, and fluorescence quenching in the presence of Cu²⁺. nih.gov Its successful application in imaging these ions in living HeLa cells highlights the potential of benzothiazole derivatives in monitoring cellular biochemistry. nih.gov

Furthermore, the 2-(4-dimethylaminophenyl)benzothiazole (Me₂N-pbtH) scaffold has been incorporated into cycloplatinated complexes. nih.govnih.gov These complexes act as probes that specifically accumulate in the Golgi apparatus of cancer cells, demonstrating their utility in organelle-specific imaging. nih.govnih.gov Another structural analog, trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (B79767) (DMASEBT), has been investigated as a fluorescent probe for detecting amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer's. bsu.byresearchgate.net The fluorescence of DMASEBT increases significantly upon binding to these protein aggregates. bsu.byresearchgate.net

The development of 2,1,3-benzothiadiazole (B189464) (BTD) derivatives marks another significant advancement, offering a new class of bioprobes that aim to overcome the limitations of traditional fluorescent dyes. nih.gov These probes have been successfully used to label various cellular components, including nuclear DNA, mitochondria, and lipid droplets. nih.gov

Table 1: Example of a Benzothiazole-Based Fluorescent Probe and its Properties

| Probe Name | Target Analyte(s) | Sensing Mechanism | Application |

|---|---|---|---|

| 2-(benzo[d]thiazol-2-yl)-4-(1,3-dithian-2-yl)phenol (BT) | Hg²⁺ and Cu²⁺ | Ratiometric response (Hg²⁺) and fluorescence quenching (Cu²⁺) | Fluorescent imaging in living cells nih.gov |

| trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (DMASEBT) | Amyloid Fibrils | Fluorescence enhancement upon binding | In vitro and in vivo detection of amyloid fibrils bsu.byresearchgate.net |

Applications in Nonlinear Optics (NLO)

Nonlinear optical (NLO) materials are crucial for technologies like optical data storage, signal processing, and terahertz (THz) wave generation. oejournal.orgmdpi.com Benzothiazole derivatives, particularly those with strong donor-acceptor characteristics, are promising candidates for NLO applications due to their high second-order and third-order nonlinearities.

One approach involves incorporating benzothiazole-based chromophores into polymer matrices. Polyimides containing a benzothiazole moiety have been synthesized, demonstrating high thermal stability with glass transition temperatures (Tg) up to 260°C. researchgate.net These materials can be processed to exhibit a large second-order NLO response through a technique called corona poling. researchgate.net

The NLO properties of benzothiazole-derivatized phthalocyanines have also been studied. researchgate.net Complexes containing indium and sulfur linkages showed particularly strong optical limiting behavior, which is essential for protecting sensors and eyes from high-intensity laser beams. researchgate.net Furthermore, the incorporation of a dimethylamine (B145610) group into acetamide-chalcone derivatives was found to enhance the two-photon absorption cross-section by over 100%, a key parameter for NLO applications. mdpi.com This enhancement is attributed to the efficient charge transfer facilitated by the dimethylamine group. mdpi.com

Table 2: Properties of Benzothiazole-Containing Polyimides for NLO Applications

| Polymer Backbone | Chromophore | Molecular Weight (Mn) | Glass Transition Temp. (Tg) |

|---|

Photoswitching Phenomena and Photoreactive Materials

Photoswitches are molecules that can reversibly change their properties upon exposure to light, making them building blocks for molecular machines, data storage, and smart materials. Benzothiazole has been integrated into photoswitchable molecules like dithienylethenes (DTEs) to fine-tune their properties.

Unsymmetrical DTEs featuring a benzothiazole unit exhibit high efficiency in photocyclization—the process of switching from an open to a closed form. rsc.org This high efficiency is due to a molecular conformation that favors the reaction and a barrierless pathway in the excited state. rsc.org Detailed analysis of the vibrational spectra (Raman and infrared) of these benzothiazole-based DTEs reveals significant changes during the photoswitching cycles, which provides a method for non-destructive readout of the stored information. rsc.org

Research on trans-2-[4'-(dimethylamino)styryl]benzothiazole (t-DMASBT) has shown that it undergoes photoisomerization in various solvents. nih.gov The process involves converting the trans isomer to the cis isomer upon irradiation, following a non-adiabatic pathway. nih.gov This fundamental understanding of the isomerization mechanism is crucial for designing more advanced photoreactive materials.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The luminescence of benzothiazole derivatives is central to their use in Organic Light-Emitting Diodes (OLEDs), a technology favored for its efficiency and vibrant colors in displays and lighting. The donor-acceptor structure of molecules like 2-dimethylamino-benzothiazole is key to creating efficient and color-tunable light-emitting materials.

Researchers have designed donor-π-acceptor (D-π-A) fluorescent molecules using dimethylamine as the donor and benzothiazole as the acceptor. rsc.org By modifying the π-bridge connecting these two groups, a series of six compounds was created that achieved full-color luminescence, covering the entire visible spectrum. rsc.org Some of these compounds exhibited fluorescence quantum yields approaching 100%. rsc.org Using these materials, highly efficient white light-emitting diodes (WLEDs) were fabricated with luminous efficiencies of up to 115.81 lm/W and a high color rendering index (CRI) of 80, surpassing the performance of some commercial WLEDs. rsc.org

Other studies have focused on synthesizing benzothiazole derivatives that emit different colors. By preparing three structurally similar compounds, researchers achieved bright blue-violet, green, and orange emissions in the aggregated state. researchgate.net When combined in a polymer matrix, these compounds produced a pure white light emission. researchgate.net Furthermore, zinc complexes containing 2-(2-hydroxyphenyl)benzothiazole (B1206157) ligands have been developed where the emission color can be tuned from bluish-green to yellow by simply changing a substituent on the benzothiazole ring. rsc.org These complexes have been used not only as emitters but also as effective host materials in red phosphorescent OLEDs, achieving high external quantum efficiencies of 17.5%. rsc.org

Table 3: Performance of OLEDs/WLEDs based on Benzothiazole Derivatives

| Device Type | Emitter/Host Material | Luminous Efficiency (lm/W) | Color Rendering Index (CRI) | Emitted Color |

|---|---|---|---|---|

| WLED (Warm White) | PLB4 (D-π-A benzothiazole) | 115.81 | 60 | Warm White rsc.org |

| WLED (Cool White) | PLB4 (D-π-A benzothiazole) | 95.31 | 80 | Cool White rsc.org |

| WLED | BPO, BHPO1, BHPO2 mixture | Not specified | Not specified | White (CIE: 0.31, 0.32) researchgate.net |

Applications in Dyes and Pigments

The same strong absorption and emission properties that make benzothiazole derivatives useful for OLEDs and fluorescent probes also make them excellent candidates for advanced dyes and pigments. ijper.org Their structural versatility allows for the synthesis of a wide range of colors.

Azo dyes based on a 2-amino-1,3-benzothiazole core have been synthesized, producing a variety of colors. isca.me These dyes have shown good performance as disperse and mordant dyes for fabrics. isca.me The development of D-π-A systems with dimethylamine and benzothiazole has led to dyes that cover the entire visible spectrum, from blue to near-infrared, demonstrating their potential for high-performance pigment applications. rsc.org